molecular formula C26H28N6O3S B2915500 N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1170234-96-4

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2915500
CAS No.: 1170234-96-4
M. Wt: 504.61
InChI Key: GGOHTCZKXBTFSN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C26H28N6O3S and its molecular weight is 504.61. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial, antiproliferative, and enzyme inhibition activities.

Chemical Structure

The compound features a complex structure comprising a triazole ring, a carboxamide group, and a pyrimidine moiety. The presence of methoxy and thio groups enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus5 µg/mLComparable to standard antibiotics
Escherichia coli4 µg/mLEffective against resistant strains
Pseudomonas aeruginosa8 µg/mLModerate activity observed
Bacillus subtilis3 µg/mLHigh selectivity noted

Studies have shown that the introduction of specific substituents on the triazole ring can enhance antibacterial activity. For instance, compounds with halogen substitutions exhibited improved efficacy against resistant strains compared to traditional antibiotics like ceftriaxone .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)57Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)68Inhibition of cell proliferation
A549 (Lung Cancer)9.70Activation of pro-apoptotic pathways

The compound demonstrated significant cytotoxicity against these cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. Notably, it was found to activate caspases 3 and 8 while down-regulating Bcl2 expression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was explored through molecular docking studies. It was found to interact effectively with several key enzymes:

Enzyme Inhibition Type
AromataseCompetitive inhibition
CholinesteraseNon-competitive inhibition
Carbonic AnhydraseReversible inhibition

The presence of the triazole moiety facilitates hydrogen bonding interactions with the active sites of these enzymes, enhancing its inhibitory potential .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to our compound:

  • Antibacterial Efficacy : A study demonstrated that triazole derivatives with methoxy substitutions showed enhanced antibacterial properties against multidrug-resistant Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .
  • Anticancer Properties : Another investigation revealed that triazole-based compounds exhibited potent antiproliferative effects in vitro and in vivo against various cancer models, suggesting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3S/c1-17-14-18(2)29-26(28-17)36-16-21-24(30-31-32(21)20-8-6-5-7-9-20)25(33)27-13-12-19-10-11-22(34-3)23(15-19)35-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOHTCZKXBTFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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